

Metabolic Fate of Ibudilast-d7 in In-Vivo Models: A Technical Guide

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Compound of Interest

Compound Name: *Ibudilast-d7*

Cat. No.: *B10783412*

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Abstract

This technical guide provides a comprehensive overview of the metabolic fate of Ibudilast, with a specific focus on the anticipated in-vivo behavior of its deuterated analog, **Ibudilast-d7**. While direct studies on **Ibudilast-d7** are not readily available in published literature, this document synthesizes the well-established metabolic pathways of Ibudilast with the known principles of deuterium isotope effects in drug metabolism to provide a robust predictive analysis. This guide includes detailed experimental protocols for studying Ibudilast metabolism, quantitative data from in-vivo studies with the non-deuterated compound, and visualizations of the metabolic pathways and experimental workflows to support further research and development.

Introduction to Ibudilast and the Rationale for Deuteration

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is approved in Japan and other Asian countries for the treatment of bronchial asthma and post-stroke complications.^[1] More recently, it has been investigated for its therapeutic potential in various neurological disorders, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.^{[1][2]}

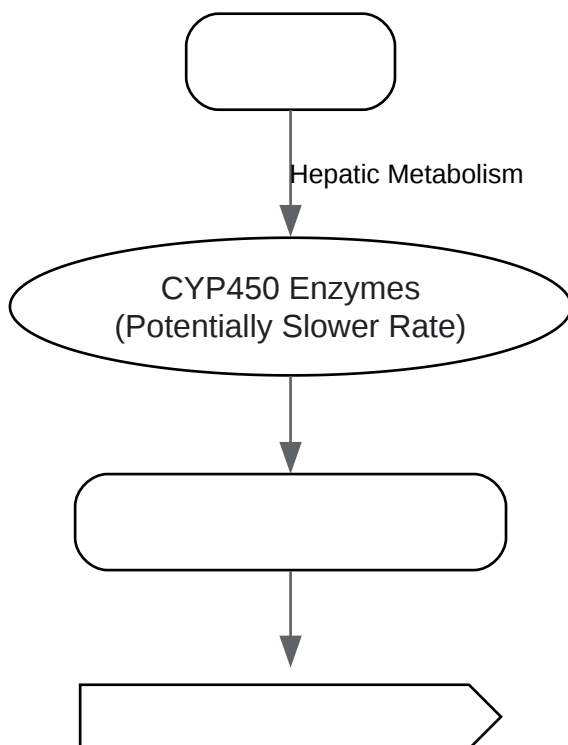
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[3][4] This modification can lead to a slower rate of metabolism, resulting in increased drug exposure and potentially improved efficacy and safety profiles. The rationale for developing **Ibudilast-d7** is to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes.[5]

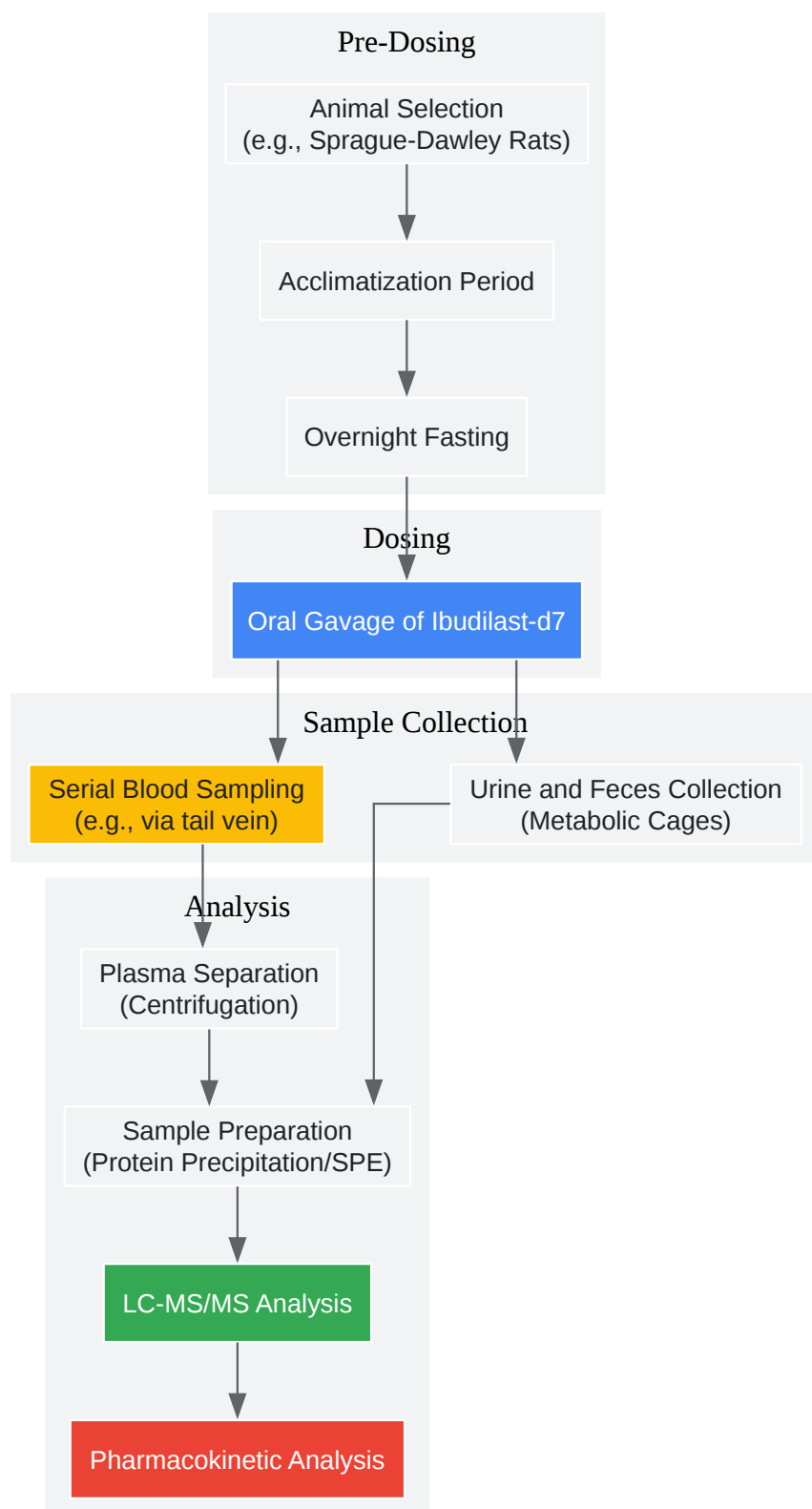
Predicted Metabolic Fate of Ibudilast-d7

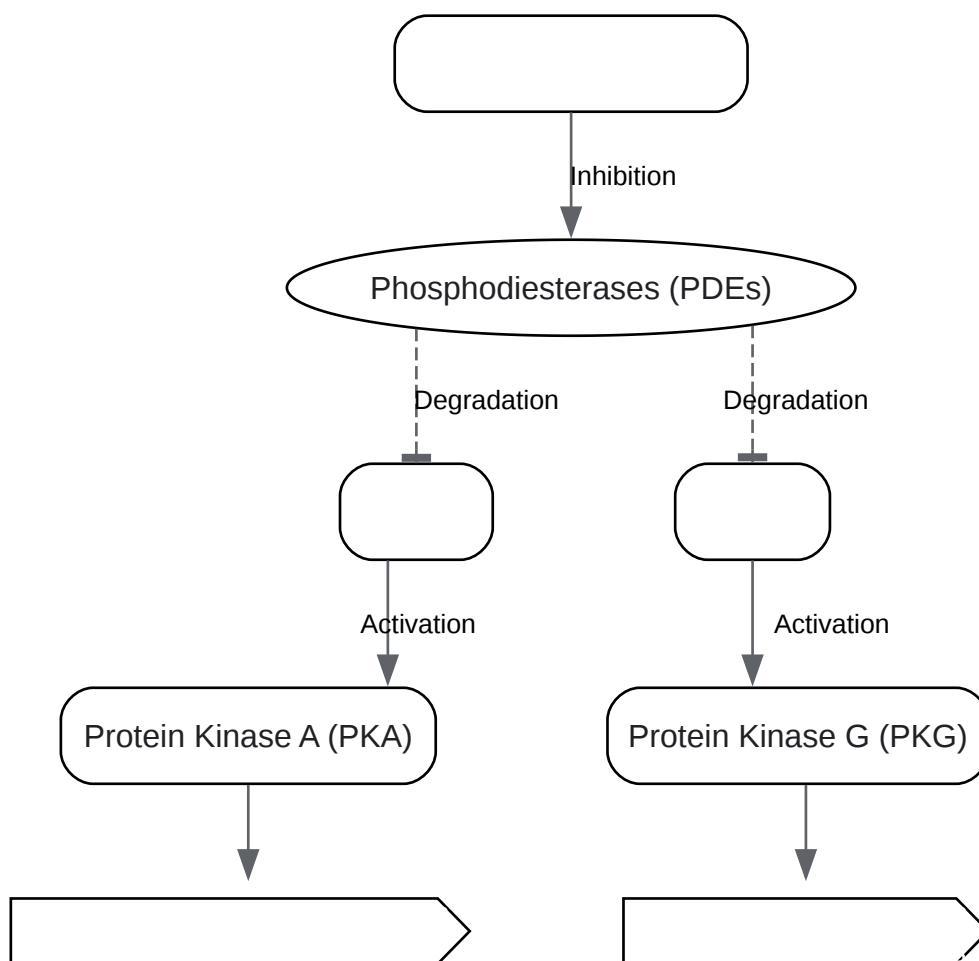
The primary metabolic pathway of Ibudilast involves oxidation. It is metabolized in the liver by various CYP450 isoenzymes to its main and measurable active metabolite, 6,7-dihydrodiol-ibudilast.[6]

Based on this, the metabolic fate of **Ibudilast-d7** is predicted to follow the same primary pathway. However, the rate of metabolism is expected to be slower if the deuterium atoms are located at or near the sites of enzymatic attack. Assuming the seven deuterium atoms are placed on the isobutyryl group, a likely site for initial oxidation, a significant kinetic isotope effect would be anticipated.

Predicted Metabolic Pathway of **Ibudilast-d7**:







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